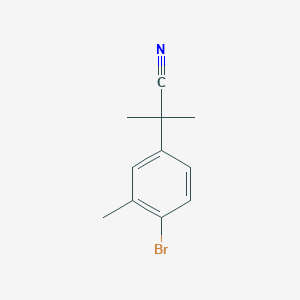
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
説明
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The structure of 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile features a 4-bromo-3-methylphenyl group attached to a 2-methylpropanenitrile moiety. The presence of both the bromo substituent and the nitrile group enhances its reactivity profile. The following table summarizes key structural features:
| Property | Details |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 210.07 g/mol |
| Functional Groups | Bromine, Nitrile |
| Structural Characteristics | Aromatic ring with nitrile |
Similar Compounds and Their Activities
Research on structurally related compounds suggests potential therapeutic applications:
- Antimicrobial Activity : Compounds with nitrile groups have demonstrated antibacterial properties against various pathogens.
- Anticancer Activity : Some brominated compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which could be relevant for drug development.
Case Studies
Although specific case studies on this compound are scarce, related research provides context for its potential applications:
- Inhibition of Enzymes : A study on related brominated compounds indicated that these substances could inhibit enzymes involved in metabolic pathways, suggesting that this compound might exhibit similar interactions .
- Cytotoxicity Studies : Research on analogous nitriles has shown varying degrees of cytotoxicity against cancer cell lines, indicating that further exploration of this compound's effects on cell viability could be beneficial .
Currently, there is no well-defined mechanism of action established for this compound in biological systems. However, based on its structural characteristics and the behavior of similar compounds, it is hypothesized that it may interact with biological targets such as enzymes and receptors. Understanding these interactions will require further experimental studies.
特性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8-6-9(4-5-10(8)12)11(2,3)7-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKMMFEPRVVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006390-25-5 | |
| Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














